molecular formula C7H16O3 B1594337 Methoxyacetaldehyde diethyl acetal CAS No. 4819-75-4

Methoxyacetaldehyde diethyl acetal

Cat. No. B1594337
CAS RN: 4819-75-4
M. Wt: 148.2 g/mol
InChI Key: PCYADPMXIILFTP-UHFFFAOYSA-N
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Description

Methoxyacetaldehyde diethyl acetal, also known as Ethane, 1,1-diethoxy-2-methoxy-, is a chemical compound with the formula C7H16O3 . It is one of the precursors utilized for the synthesis of fragrances and pharmaceutical products .


Molecular Structure Analysis

The molecular structure of Methoxyacetaldehyde diethyl acetal consists of 7 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 148.2001 .

Scientific Research Applications

Synthesis of Pharmaceuticals

Methoxyacetaldehyde diethyl acetal is used as an intermediate in the synthesis of macrolide antibiotics. A study by Liang (2000) developed a more cost-effective and controllable method for its preparation, which is significant for industrial production (L. Liang, 2000).

Astronomical Research

In astronomical studies, methoxyacetaldehyde has been researched for its presence in the interstellar medium. Kolesniková et al. (2018) focused on obtaining accurate experimental frequencies of methoxyacetaldehyde to support its detection in space, although no lines belonging to it were detected in their study (Kolesniková et al., 2018).

Synthetic Chemistry

In the field of synthetic chemistry, Mandai et al. (1984) developed a novel synthetic method for mixed acetals, which are derivatives of methoxyacetaldehyde, demonstrating their use as an aldehyde equivalent in synthesis (Mandai et al., 1984).

Carbohydrate Chemistry

Ferro et al. (1988) described a method for preparing carbohydrate benzylidene and p-methoxybenzylidene acetals using methoxyacetaldehyde diethyl acetal derivatives (Ferro et al., 1988).

Catalysis

Niknam et al. (2006) investigated the use of silica sulfuric acid as an efficient catalyst for methoxymethylation of alcohols using derivatives of methoxyacetaldehyde (Niknam et al., 2006).

Photoredox Catalysis

Lyu et al. (2019) reported a blue light photoredox-catalyzed acetalation of alkynyl bromides using 2,2-diethoxyacetic acid, a related compound, demonstrating potential utility in the synthesis of aldehydes (Lyu et al., 2019).

Safety and Hazards

The safety data sheet for Methoxyacetaldehyde diethyl acetal indicates that it is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Target of Action

Methoxyacetaldehyde diethyl acetal, with the molecular formula C7H16O3 , is a type of acetal, which are commonly used as protecting groups for carbonyl compounds in organic synthesis . The primary targets of this compound are therefore carbonyl compounds, particularly aldehydes .

Mode of Action

The compound acts through a process known as acetalization , a type of organic reaction where an acetal is formed from an aldehyde and an alcohol . In the case of Methoxyacetaldehyde diethyl acetal, the compound can react with aldehydes to form a protected acetal product . This reaction is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester .

Biochemical Pathways

The formation of acetals, such as Methoxyacetaldehyde diethyl acetal, is a key step in many biochemical pathways. Acetals serve as protective groups that can prevent sensitive aldehyde groups from reacting under certain conditions. Once the necessary reactions have taken place, the acetal can be removed to regenerate the aldehyde .

Pharmacokinetics

Like other acetals, it is likely to be metabolized in the body through hydrolysis, breaking down into its constituent alcohols and aldehydes .

Result of Action

The primary result of the action of Methoxyacetaldehyde diethyl acetal is the protection of carbonyl compounds, particularly aldehydes, during organic synthesis . This allows for more complex reactions to take place without unwanted side reactions involving the carbonyl group .

Action Environment

The action of Methoxyacetaldehyde diethyl acetal, like other acetals, can be influenced by various environmental factors. For instance, the presence of acids can catalyze the hydrolysis of the acetal, regenerating the original carbonyl compound . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound. Additionally, temperature and solvent conditions can also impact the reaction rates and equilibrium .

properties

IUPAC Name

1,1-diethoxy-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYADPMXIILFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197454
Record name Methoxyacetaldehyde-diethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4819-75-4
Record name 1,1-Diethoxy-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4819-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyacetaldehyde-diethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyacetaldehyde-diethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetaldehyde-diethylacetal
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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